N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This compound features a bromophenyl group and a tetrazole moiety, contributing to its potential biological activity. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial effects, making compounds like N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide of significant interest in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving benzamide derivatives and tetrazole precursors. It is classified under heterocyclic compounds due to the presence of the tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The specific structure of N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide allows it to be explored for its potential therapeutic applications.
The synthesis of N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
The molecular formula for N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide is CHBrNO. The compound features:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, the proton NMR spectrum would show distinct signals corresponding to protons on the aromatic rings and those on the tetrazole.
N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield efficiency. Monitoring can be done using thin-layer chromatography or gas chromatography-mass spectrometry.
The mechanism of action for compounds like N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide often involves interaction with biological targets such as enzymes or receptors. The tetrazole moiety may engage in hydrogen bonding or electrostatic interactions with active sites, influencing biochemical pathways:
Relevant analyses include elemental analysis (C, H, N content), infrared spectroscopy (to identify functional groups), and thermal gravimetric analysis (to assess thermal stability).
N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide has potential applications in:
The ongoing research into tetrazole derivatives highlights their versatility and importance in developing new therapeutic agents across various fields.
The development of tetrazole-benzamide derivatives represents a strategic evolution in targeting calcium-activated chloride channels (CaCCs), particularly TMEM16A/ANO1. Early CaCC modulators like niflumic acid and related fenamates (flufenamic acid, mefenamic acid) exhibited limited selectivity and potency, acting as broad-spectrum anion channel blockers with IC₅₀ values typically >10 μM [4] [7]. These first-generation compounds, while pharmacologically useful, suffered from off-target effects on cation channels and lacked specificity among CaCC subtypes. The discovery of tetrazole-benzamide scaffolds marked a significant advancement, with molecules like N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide (designated as "Fact" in seminal studies) demonstrating targeted modulation of TMEM16A-mediated Cl⁻ currents [1] [2].
High-throughput screening of ~110,000 compounds identified Fact as a novel potentiator that reduces the EC₅₀ for Ca²⁺-dependent TMEM16A activation without intrinsic channel-opening activity at zero Ca²⁺ concentrations [1]. Unlike earlier nonselective blockers, Fact operates through a distinct mechanism—binding to an allosteric site on TMEM16A to enhance the channel's sensitivity to physiological Ca²⁺ signals. This mechanistic precision enables more sustained chloride conductance compared to transient activation via Ca²⁺-elevating purinergic agonists (e.g., ATP/UTP). Parallel optimization yielded the activator Eact (3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)benzamide), which directly opens TMEM16A channels independent of Ca²⁺ [1] [2]. The structural distinction between these chemotypes is exemplified by Fact's incorporation of a tetrazole ring linked to a benzamide core, which confers optimal interaction with the channel's voltage-sensing domains [8].
Table 1: Evolution of CaCC Modulators
Compound Class | Representative Example | Key Structural Features | TMEM16A Activity | Potency (EC₅₀/IC₅₀) |
---|---|---|---|---|
Fenamates | Niflumic acid | Anthranilic acid derivative | Non-selective blocker | IC₅₀: 2–44 μM [4] [7] |
Tetrazole-benzamide potentiators | N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide (Fact) | Tetrazole + bromophenyl-benzamide | Positive allosteric modulator | EC₅₀: 3–6 μM [1] [2] |
Thiazole activators | Eact (3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)benzamide) | Methoxyethyl-thiazole + trimethoxybenzamide | Direct activator (Ca²⁺-independent) | EC₅₀: 3–6 μM [1] [2] |
Patent landscapes reflect this pharmacological progression, with tetrazole derivatives featuring prominently in claims for CaCC-targeted therapies. For example, WO2012004604A1 covers tetrazole compounds as calcium channel modulators, emphasizing substitutions on the tetrazole ring and aryl groups to fine-tune potency [8]. Similarly, US9790218B2 details methods for using tetrazole-benzamides like Fact to stimulate epithelial chloride secretion without elevating cytoplasmic Ca²⁺—a critical advance for avoiding the desensitization issues associated with Gq-coupled receptor agonists [2].
TMEM16A/ANO1 has emerged as a master regulator of chloride transport in secretory epithelia and a critical mediator of excitability in smooth muscle. Its expression pattern—localized to airway submucosal glands, salivary gland acini, gastrointestinal interstitial cells of Cajal (ICCs), and nociceptive neurons—underpins its therapeutic relevance for multiple disorders [1] [3] [5]. In cystic fibrosis (CF), where CFTR mutations impair chloride secretion, TMEM16A activation provides an alternative pathway for Cl⁻ efflux. Compounds like Fact stimulate Cl⁻ conductance in human bronchial epithelial (HBE) cells from CF patients, with efficacy comparable to purinergic agonists but with prolonged duration due to direct channel targeting rather than receptor-mediated Ca²⁺ mobilization [1]. This mechanism circumvents the transient response and receptor desensitization that limit agents like denufosol (P2Y₂ agonist) [1].
In secretory disorders such as xerostomia (dry mouth) and Sjögren’s syndrome, TMEM16A activators enhance fluid secretion by salivary gland epithelia. Studies using primary human submandibular gland cells show that Fact-like potentiators increase transepithelial Cl⁻ currents by >200%, supporting their potential to restore salivation [1] [2]. Similarly, gastrointestinal hypomotility disorders involve dysregulated TMEM16A activity in ICCs, which generate slow-wave currents to coordinate intestinal contractions. Knockout models demonstrate that TMEM16A loss in ICCs reduces gut contractility, while pharmacological activators (e.g., ginsenoside Rb1) enhance peristalsis [3]. Fact’s ability to potentiate endogenous Ca²⁰ sensitivity positions it as a candidate for treating constipation-predominant disorders without direct smooth muscle stimulation.
Table 2: Therapeutic Targeting of TMEM16A in Tissue-Specific Disorders
Disorder Category | Pathophysiological Role of TMEM16A | Effect of Tetrazole-Benzamide Modulators | Key Research Findings |
---|---|---|---|
Cystic Fibrosis | Impaired airway Cl⁻ secretion | Restoration of alternative Cl⁻ efflux | Increased Cl⁻ conductance in CF HBE cells by 150–300% [1] |
Xerostomia/Sjögren’s | Reduced salivary fluid secretion | Stimulation of acinar cell Cl⁻ efflux | Enhanced submucosal gland secretion in human bronchi [1] [2] |
GI Hypomotility | Dysfunctional ICC pacemaking | Potentiation of Ca²⁺ sensitivity in ICCs | Increased slow-wave currents and peristalsis in rodent models [3] [6] |
Inflammatory Pain | Heat-sensitive depolarization in nociceptors | Not directly studied for Fact | ANO1 knockdown reduces thermal nociception in DRG neurons [5] |
The channel’s role extends beyond epithelial secretion to neuronal excitability. TMEM16A functions as a heat sensor (activated >44°C) in nociceptive dorsal root ganglion (DRG) neurons, where its deletion reduces thermal pain responses [5]. Though Fact itself has not been tested in pain models, its structural analogs represent tools for probing TMEM16A-dependent nociception. Furthermore, TMEM16A overexpression in cancers (e.g., prostate hyperplasia, head/neck tumors) suggests oncogenic roles, though tetrazole-benzamides remain unexplored here [6].
Listed Compounds in Article:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2